2-(Pyrimidin-2-yl)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGFJQNEASPCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 2 Yl Pyrimidin 5 Amine
Direct Synthesis Approaches to 2-(Pyrimidin-2-yl)pyrimidin-5-amine
The direct synthesis of this compound is a fundamental step for its subsequent application in medicinal chemistry and materials science. Researchers have explored various methodologies to achieve this, ranging from traditional multi-step syntheses to more efficient, modern techniques.
Novel Synthetic Routes and Mechanistic Investigations
The synthesis of the core 2,2'-bipyrimidine (B1330215) structure, which is foundational to this compound, has been achieved through several innovative routes. One notable approach involves the coupling of chloro- and bromopyridine building blocks, which is then followed by amination procedures to introduce the amine functionality. These methods have proven to be versatile, allowing for the creation of both symmetrically and asymmetrically substituted amino-functionalized bipyridines through homo- and cross-coupling reactions. smolecule.com
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have become a cornerstone for constructing the C-C bond between the two pyrimidine (B1678525) rings. smolecule.com This method typically involves the reaction of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base, offering high yields under mild conditions. smolecule.com
Mechanistically, the formation of the bipyrimidine scaffold often relies on the principles of nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. In the latter, the catalytic cycle generally involves oxidative addition of the halopyridine to the palladium(0) catalyst, followed by transmetalation with the pyridyl boronic acid derivative and subsequent reductive elimination to yield the bipyrimidine product and regenerate the catalyst.
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating the synthesis of this compound and its analogs. mdpi.comresearchgate.net This "green" chemistry approach often leads to significantly higher yields, shorter reaction times, and increased selectivity compared to conventional heating methods. mdpi.com
For instance, the synthesis of various 2,5-disubstituted pyrimidine derivatives has been efficiently achieved using microwave irradiation in conjunction with the Buchwald-Hartwig amination. researchgate.net This method demonstrates broad functional group compatibility and provides access to a diverse range of scaffolds in good to high yields. researchgate.net The use of microwave heating can also facilitate the synthesis of complex heterocyclic systems, such as imidazo[1,2-a]pyrimidines, in a one-pot, sequential two-step multicomponent reaction. nih.govtubitak.gov.tr These reactions benefit from the use of environmentally friendly solvents like ethanol (B145695) and the efficiency of microwave heating. nih.govtubitak.gov.tr
| Reaction Type | Catalyst/Reagents | Conditions | Advantages | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst | Microwave irradiation | Good to high yields, broad functional group compatibility, shorter reaction times | researchgate.net |
| Multicomponent Reaction | p-toluenesulfonic acid | Microwave irradiation, Ethanol | Green protocol, moderate to good yields, one-pot synthesis | nih.govtubitak.gov.tr |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Microwave irradiation | Efficient synthesis of bipyrimidine derivatives | smolecule.com |
| Metal Complex Formation | RuCl₃, bipyridine ligands | Microwave irradiation | High yields, high purity, reduced reaction times | researchgate.net |
Derivatization Strategies and Analogue Synthesis of this compound Scaffolds
The inherent reactivity of the this compound scaffold allows for a wide array of derivatization strategies, enabling the synthesis of a vast library of analogues with tailored properties.
Functionalization at Pyrimidine Ring Positions
The pyrimidine rings of this compound are susceptible to various functionalization reactions. Electrophilic substitution can occur at the 5-position of the pyrimidine ring, particularly when activated by electron-donating groups at the 2- and 4-positions. rjptonline.org This allows for the introduction of various substituents, leading to the formation of diverse derivatives.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl groups at specific positions on the pyrimidine rings. For example, 4-chloro-6-methylpyrimidin-2-amine can undergo a Suzuki coupling with pyridine-3-boronic acid to yield 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. mdpi.com Similarly, palladium-catalyzed reactions can be employed to couple phenylboronic acid with pyrimidine derivatives. nih.gov
Temporary directing groups can be utilized to achieve site-selective C-H functionalization. For instance, 2-(pyrimidin-5-yl)benzaldehyde (B1307271) can act as a temporary directing group to facilitate meta-directed C-H functionalization of amine-substituted target compounds. sigmaaldrich.com
Modifications of the Amine Moiety
The amine group in this compound is a key site for chemical modification, allowing for the introduction of a wide range of functional groups. rjptonline.orgnih.gov
One common modification is the formation of amides and sulfonamides. For example, the amine can be acylated with various carboxylic acid chlorides or anhydrides. bohrium.com This has been demonstrated in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives where the amine group is converted into a carbamoyl (B1232498) moiety by reacting with different benzyl (B1604629) isocyanates. nih.gov
The amine can also undergo N-arylation or N-benzylation. The Buchwald-Hartwig reaction is a powerful tool for this purpose, enabling the coupling of the amine with aryl bromides in the presence of a palladium catalyst. mdpi.com Benzylation can be achieved by reacting the amine with benzyl bromide in the presence of a base like potassium carbonate. mdpi.com Furthermore, the amine group can be transformed into a thiourea (B124793) derivative by reacting with an isothiocyanate. researchgate.net
| Modification | Reagents | Product Type | Reference |
| Amide Formation | Carboxylic acid chlorides/anhydrides, Isocyanates | Amides, Carbamoyl derivatives | nih.govbohrium.com |
| N-Arylation | Aryl bromides, Palladium catalyst | N-Aryl amines | mdpi.com |
| N-Benzylation | Benzyl bromide, Base | N-Benzyl amines | mdpi.com |
| Thiourea Formation | Isothiocyanate | Thiourea derivatives | researchgate.net |
Formation of Fused Pyrimidine Systems (e.g., Pyridopyrimidines, Triazolopyrimidines)
The this compound scaffold serves as a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Pyridopyrimidines: These fused systems can be synthesized through intramolecular cyclization reactions. For example, acylated 5-acetyl-4-aminopyrimidines can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. bohrium.com The cyclization can involve either the acetyl methyl group and the amide carbonyl or an activated methylene (B1212753) group in the amide moiety and the acetyl carbonyl, leading to different regioisomers. bohrium.com Another approach involves the reaction of 2,6-disubstituted-4-amino-5-acetylpyrimidines with N,N-dimethylformamide dimethyl acetal (B89532) followed by cyclization to yield 7-substituted-pyrido[2,3-d]pyrimidin-5-ones. rjptonline.org
Triazolopyrimidines: The synthesis of triazolopyrimidines often involves the annulation of a 1,2,4-triazole (B32235) ring onto a pyrimidine core. rjpbr.comnih.gov One method involves reacting a hydrazinyl-pyrimidine derivative with reagents like acetic anhydride (B1165640) or ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate to construct the fused triazole ring. heteroletters.org These reactions can lead to the formation of various triazolopyrimidine isomers, such as mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidines. researchgate.net
| Fused System | Starting Material | Key Reagents/Conditions | Reference |
| Pyrido[2,3-d]pyrimidin-5-one | Acylated 5-acetyl-4-aminopyrimidines | MeONa in BuOH | bohrium.com |
| 7-substituted-pyrido[2,3-d]pyrimidin-5-one | 2,6-disubstituted-4-amino-5-acetylpyrimidines | N,N-dimethylformamide dimethyl acetal, NaOMe | rjptonline.org |
| Triazolopyrimidine | Hydrazinyl-pyrimidine | Acetic anhydride or ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate | heteroletters.org |
Design and Synthesis of Compound Libraries based on the this compound Core
The 2-aminopyrimidine (B69317) scaffold, and by extension the this compound core, is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for the development of diverse compound libraries with a wide range of pharmacological activities. mdpi.comnih.gov The construction of novel heterocyclic compound libraries is a cornerstone of chemical biology and drug discovery, enabling the exploration of chemical space and the identification of new therapeutic agents. mdpi.comnih.govresearchgate.net The versatility of the pyrimidine ring system allows for the introduction of various substituents at multiple positions, facilitating the generation of large and diverse libraries for screening against biological targets.
Strategies for library synthesis often involve multi-step reactions where diversity is introduced through the use of varied building blocks. Common approaches include nucleophilic substitution reactions, cross-coupling reactions like the Suzuki coupling, and cyclization reactions. nih.govacs.org
One notable strategy involves the use of a 2-(pyridin-2-yl)pyrimidine (B3183638) core to generate a library of potential anti-fibrotic agents. mdpi.comnih.govresearchgate.net In this approach, a series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized for evaluation. mdpi.comnih.govnih.gov The synthesis allowed for the creation of a library of compounds, from which several candidates with significant anti-fibrotic activities were identified. mdpi.comnih.gov For instance, compounds were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), with fourteen compounds showing better anti-fibrotic activities than the reference drug Pirfenidone. mdpi.comresearchgate.net Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) were found to be the most active. mdpi.comresearchgate.netnih.gov
The following table summarizes the research findings for selected compounds from this library.
Table 1: Anti-fibrotic Activity of Selected 2-(Pyridin-2-yl)pyrimidine Derivatives
| Compound ID | Chemical Name | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 μM | mdpi.comresearchgate.netnih.gov |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 μM | mdpi.comresearchgate.netnih.gov |
Another approach to library synthesis is the "scaffold hopping" strategy, which has been successfully used to develop a series of potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov This work led to the creation of a library of novel inhibitors based on an aminopyrimidine core. nih.gov The synthetic pathways involved nucleophilic substitution and Buchwald-Hartwig coupling reactions to introduce diversity. nih.gov This effort identified compound 8h as a particularly potent PLK4 inhibitor with an IC50 value of 0.0067 μM. nih.gov
Table 2: PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Derivatives
| Compound ID | Biological Target | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 3b | PLK4 | 0.0312 μM | nih.gov |
| 8h | PLK4 | 0.0067 μM | nih.gov |
Furthermore, libraries of pyrimidine analogs have been synthesized to explore their potential as anti-tubercular agents. jmbfs.org In one such study, a series of 6-(pyridin-2-yl)-4-(aryl substituted) pyrimidin-2-amines were synthesized by refluxing chalcones with guanidine. jmbfs.org This method allowed for the introduction of different aryl groups, creating a library for structure-activity relationship (SAR) studies. jmbfs.org Compounds PM2 (6-(pyridin-2-yl)-4-(4-chlorophenyl) pyrimidin-2-amine) and PM4 (6-(pyridin-2-yl) -4-(4-nitrophenyl) pyrimidin-2-amine) were found to be as active as the standard drug, with a Minimum Inhibitory Concentration (MIC) of 0.2 μM. jmbfs.org
Table 3: Anti-tubercular Activity of Selected Pyrimidin-2-amine Analogs
| Compound ID | Chemical Name | Biological Activity (MIC) | Reference |
|---|---|---|---|
| PM2 | 6-(pyridin-2-yl)-4-(4-chlorophenyl) pyrimidin-2-amine | 0.2 μM | jmbfs.org |
| PM4 | 6-(pyridin-2-yl) -4-(4-nitrophenyl) pyrimidin-2-amine | 0.2 μM | jmbfs.org |
Solid-phase synthesis is another powerful technique for generating compound libraries based on the pyrimidine core. psu.edu This method has been employed to prepare a series of N-(pyrimidin-2-yl)amino acid amides. The strategy involves immobilizing protected amino acids onto a resin, followed by deprotection and reaction with 2-fluoropyrimidines. psu.edu This approach offers a general and efficient route to a variety of N-substituted amino acid derivatives linked to the pyrimidine ring. psu.edu
The design of compound libraries also extends to targeting cyclin-dependent kinases (CDK4 and CDK6), which are validated targets for cancer treatment. acs.org By modifying the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore, researchers synthesized a library of 37 derivatives of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine. acs.org This systematic exploration led to the discovery of highly potent and selective CDK4/6 inhibitors. acs.org
Structural Elucidation and Supramolecular Organization of 2 Pyrimidin 2 Yl Pyrimidin 5 Amine
Advanced Spectroscopic Characterization Techniques
The structural confirmation of 2-(Pyrimidin-2-yl)pyrimidin-5-amine and its derivatives relies on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment.
For instance, a metal-organic framework (MOF) synthesized using 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine was characterized using Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray (EDX), Brunauer–Emmett–Teller (BET) analysis, and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). researchgate.net
In related pyrimidine (B1678525) compounds, detailed spectroscopic data from FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidation. For example, the characterization of pyridine-thiophene clubbed pyrimidine hybrids involved identifying key vibrational frequencies and proton chemical shifts. imist.ma
Table 1: Representative Spectroscopic Data for Pyrimidine Analogues
| Technique | Observed Feature | Interpretation | Source |
|---|---|---|---|
| FT-IR (KBr, cm⁻¹) | 3435 | Primary Amine (-NH₂) Stretch | imist.ma |
| 3293 | Secondary Amine (N-H) Stretch | imist.ma | |
| 1656 | C=N Stretch (Pyrimidine Ring) | imist.ma | |
| 1568 | C=C Stretch (Aromatic) | imist.ma | |
| ¹H-NMR (CDCl₃, δ ppm) | 4.83 (s, 2H) | -NH₂ Protons | imist.ma |
| 7.10 – 8.11 (m) | Aromatic Protons | imist.ma |
| Mass Spec (ESI) | [M+H]⁺ | Molecular Ion Peak | imist.ma |
This table presents example data from a related pyrimidine hybrid to illustrate typical spectroscopic values.
Mass spectrometry has also been employed to study the tautomeric forms of aminopyrimidine derivatives, comparing the fragmentation patterns of the compound with its fixed N-methylated analogs to distinguish between amino and imino forms. unlp.edu.ar Predicted collision cross-section values for this compound provide a theoretical basis for such mass spectrometric analysis. uni.lu
Crystallographic Analysis and Polymorphism Studies
Crystallographic analysis of a copper-based metal-organic framework incorporating 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine was performed using X-ray diffraction (XRD) to confirm its structure. researchgate.net Studies on similar molecules, like N-(3-Methylphenyl)pyrimidin-2-amine, show that a compound can crystallize with multiple independent molecules in the asymmetric unit, which may differ in their conformations. iucr.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in pyrimidine derivatives. mdpi.com Different polymorphs arise from variations in intermolecular interactions and molecular packing, which can lead to different physical properties. mdpi.com For example, a monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid was identified, which differed from a previously reported orthorhombic form in its molecular planarity and hydrogen bonding pattern. nih.gov The study of polymorphism is critical as it can influence properties like solubility and stability.
Table 2: Crystallographic Data for a Related Pyrimidine Derivative
| Parameter | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |
|---|---|
| Formula | C₁₃H₁₃N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Phenyl-Pyrimidine) | 63.07 (7)° |
| Key Interactions | N—H⋯N hydrogen bonds, π–π interactions |
This table shows data for a related compound to exemplify typical crystallographic parameters. iucr.org
Molecular Conformation and Tautomeric Equilibria
The conformation of this compound is largely defined by the torsion angle between the two pyrimidine rings. In analogous 2-aminopyrimidine (B69317) derivatives, the planarity of the molecule is a significant feature. iucr.org For instance, in one study of a related compound with two independent molecules in the asymmetric unit, one molecule was significantly twisted, while the other was nearly planar. iucr.org This conformational flexibility can be influenced by the steric and electronic effects of substituents and the demands of the crystal packing environment.
Tautomerism is an important consideration for aminopyrimidines, which can theoretically exist in equilibrium between an amino form and an imino form. nih.gov However, studies on related compounds indicate that the amino tautomer is generally the predominant form. unlp.edu.ar The potential for keto-enol or enaminone tautomerism can also arise in substituted pyrimidines, with the equilibrium being sensitive to solvent and temperature. academie-sciences.fr The presence of intramolecular hydrogen bonds can play a significant role in stabilizing a particular tautomeric form. utupub.fi Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental techniques like NMR to investigate these tautomeric equilibria. nih.gov
Supramolecular Interactions and Crystal Engineering in this compound Structures
The solid-state architecture of this compound is governed by a variety of non-covalent interactions. The strategic placement of hydrogen bond donors (the amine group) and acceptors (the ring nitrogens) makes this molecule an excellent building block for crystal engineering.
Hydrogen bonds are the primary drivers in the formation of supramolecular structures in aminopyrimidines. The amine group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms act as acceptors. This leads to the formation of robust and predictable hydrogen-bonding motifs.
In many pyrimidine derivatives, intermolecular N—H⋯N hydrogen bonds are common, often linking molecules into dimers, chains, or more complex networks. iucr.orgiucr.org For example, N-(3-Methylphenyl)pyrimidin-2-amine forms centrosymmetric dimers through an eight-membered {HNCN}₂ synthon. iucr.org In other structures, combinations of N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds can create intricate three-dimensional frameworks. nih.govnih.gov The competition between different potential hydrogen bond donors and acceptors dictates the final supramolecular assembly. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings are crucial for stabilizing the crystal lattice. nih.gov These interactions are observed in numerous pyrimidine-containing crystal structures, where they contribute to the formation of layered or columnar assemblies. iucr.orgresearchgate.net The centroid-centroid distances of these interactions typically fall in the range of 3.4 to 3.8 Å. researchgate.netnih.gov
The predictable interaction patterns of this compound make it a valuable component for the rational design of supramolecular architectures. Its ability to act as a polydentate N-donor ligand allows for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net
A notable example is the design of a recyclable copper-based MOF catalyst using 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine for use in Suzuki reactions. researchgate.net The design process involves selecting metal centers and ligands that will self-assemble into a desired network with specific properties, such as porosity or catalytic activity. researchgate.netresearchgate.net The study of these designed assemblies provides insight into controlling solid-state structures and creating new functional materials. nih.govresearchgate.net
Theoretical and Computational Investigations of 2 Pyrimidin 2 Yl Pyrimidin 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
No specific Density Functional Theory (DFT) studies for 2-(Pyrimidin-2-yl)pyrimidin-5-amine are available in the public domain. However, DFT calculations are commonly used for other pyrimidine (B1678525) derivatives to optimize their molecular geometry, calculate vibrational frequencies, and determine electronic properties. d-nb.infoajchem-a.comresearchgate.netijcce.ac.iracs.org For instance, studies on other aminopyrimidines have used DFT methods like B3LYP with various basis sets to understand their structure and reactivity. d-nb.infoajchem-a.com
Molecular Dynamics Simulations
There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful tool used to study the dynamic behavior of molecules and their interactions with biological targets over time. This method has been applied to other pyrimidine-based compounds to analyze the stability of ligand-protein complexes and understand binding mechanisms. tandfonline.comnih.gov
Computational Prediction of Molecular Reactivity and Electronic Structure
Specific computational predictions of molecular reactivity and the detailed electronic structure for this compound have not been reported. For other pyrimidines, computational approaches are frequently employed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which help in predicting reactivity. researchgate.netijcce.ac.ir Molecular electrostatic potential (MEP) maps are also generated to identify sites for electrophilic and nucleophilic attack. tandfonline.com
Molecular Docking Studies and Ligand-Protein Interactions
While molecular docking is a widespread technique for predicting the binding orientation of small molecules to a protein target, no specific docking studies featuring this compound have been published. Numerous studies have successfully docked other pyrimidine derivatives into the active sites of various enzymes, such as kinases and proteases, to predict binding affinities and key interactions. core.ac.ukresearchgate.netmdpi.com These studies provide insights into the structure-activity relationships of the broader class of pyrimidine compounds. d-nb.info
In silico Prediction of Molecular Properties Relevant to Biological Interactions
There is a lack of specific in silico predictions for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such predictions are crucial in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic profiles of a compound. For many other pyrimidine and pyridine (B92270) derivatives, online tools and software are used to predict properties like drug-likeness according to Lipinski's rule of five, oral bioavailability, and potential toxicity. dergipark.org.trnih.govtandfonline.com
Catalytic Applications of 2 Pyrimidin 2 Yl Pyrimidin 5 Amine and Its Derivatives
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The pyrimidine (B1678525) moieties within 2-(pyrimidin-2-yl)pyrimidin-5-amine and its derivatives serve as effective coordination sites for the construction of novel MOFs.
A notable example is the development of a copper-based MOF, [CuAPPA·2H₂O]n, where APPA stands for 2-(5-aminopyrimidin-2-yl)pyrimidin-5-amine. researchgate.netx-mol.com This heterogeneous and recyclable catalyst was designed by immobilizing copper onto the APPA ligand. researchgate.netx-mol.com The resulting MOF structure exhibits high potential for catalytic applications. researchgate.netx-mol.com The characterization of this MOF was carried out using various analytical techniques, including FT-IR, XRD, SEM, EDX, BET, and ICP-AES analysis. researchgate.netx-mol.com
Similarly, other pyrimidine-containing ligands have been utilized in the synthesis of MOFs. For instance, 4-(pyrimidin-5-yl) benzoic acid has been used to construct a three-dimensional MOF with copper(I) iodide, demonstrating the versatility of pyrimidine derivatives in creating complex porous structures. acs.org The resulting framework, JLU-Liu14, features both copper paddle-wheel and Cu₂I₂ dimer units. acs.org The development of such MOFs opens avenues for applications in areas like gas storage and separation, in addition to catalysis. google.comfrontiersin.org
Design of Heterogeneous Catalysts (e.g., Nanocatalysts)
The design of heterogeneous catalysts is a crucial area of research, aiming to develop robust and easily separable catalytic systems. This compound and its derivatives have been successfully employed in the creation of such catalysts, particularly nanocatalysts.
A novel heterogeneous catalyst was formulated by immobilizing a copper complex of 2-(5-aminopyrimidin-2-yl)pyrimidin-5-amine, designated as [CuAPPA·2H₂O]n. researchgate.netx-mol.com This material functions as a metal-organic framework and has demonstrated its utility as a recyclable catalyst. researchgate.netx-mol.com
In a different approach, a palladium complex anchored on palygorskite (a natural clay mineral), PGS–APTES–Pd(OAc)₂, has been prepared and utilized as a catalyst for C–C and C–N coupling reactions of pyrimidin-2-yl sulfonates. rsc.orgthieme-connect.com This demonstrates the adaptability of pyrimidine derivatives in being supported on various materials to create efficient heterogeneous catalysts. rsc.orgthieme-connect.com The synthesis of this catalyst involves simple and environmentally friendly steps. rsc.org
Furthermore, pyrimidine-based ligands have been used to create palladium(II) complexes that act as phosphine-ligand-free catalysts. bohrium.com One such complex, synthesized from 4-(4-chlorophenyl)pyrimidin-2-amine, has shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions. bohrium.com The spherical morphology of this nanocatalyst, as observed through SEM images, is believed to contribute to its enhanced catalytic performance. bohrium.com
Catalytic Performance in Organic Transformations (e.g., Suzuki Reaction)
Catalysts derived from this compound and its analogs have shown excellent performance in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds.
The copper-based MOF, [CuAPPA·2H₂O]n, has been effectively used for the synthesis of biaryl derivatives through the Suzuki reaction. researchgate.netx-mol.com This reaction is carried out by mixing aryl halides with arylboronic acids in DMF as a solvent. researchgate.netx-mol.com The [CuAPPA·2H₂O]n catalyst has demonstrated good to excellent yields in these transformations. researchgate.netx-mol.com
Similarly, a palladium(II) complex with a pyrimidine-based ligand has been employed as a precatalyst for the Suzuki-Miyaura cross-coupling of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) with various arylboronic acids. bohrium.com This catalyst has proven to be efficient under both conventional heating and microwave irradiation, showcasing its versatility and high activity even at low molar concentrations. bohrium.com
Other pyrimidine derivatives have also been utilized in catalysis. For example, a combination of Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol was found to be a stable and efficient catalytic system for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, achieving high turnover numbers. researchgate.net Additionally, various 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized via the Suzuki cross-coupling reaction using Pd(PPh₃)₄ as a catalyst. nih.gov
The table below summarizes the catalytic performance of a [CuAPPA·2H₂O]n catalyst in the Suzuki coupling reaction between different aryl halides and phenylboronic acid.
| Aryl Halide | Product | Time (h) | Yield (%) |
|---|---|---|---|
| Iodobenzene (B50100) | Biphenyl | 1 | 98 |
| Bromobenzene | Biphenyl | 1.5 | 95 |
| Chlorobenzene | Biphenyl | 2 | 90 |
| 4-Bromoanisole | 4-Methoxybiphenyl | 1.5 | 94 |
| 4-Bromotoluene | 4-Methylbiphenyl | 1.5 | 96 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 2 | 88 |
Catalyst Recyclability and Efficiency Studies
A significant advantage of the catalysts derived from this compound is their recyclability and sustained efficiency over multiple uses. This is a critical factor for the development of sustainable and cost-effective chemical processes.
The [CuAPPA·2H₂O]n MOF catalyst can be easily recovered from the reaction mixture by simple filtration. researchgate.netx-mol.com Studies have shown that it retains its catalytic activity even after several cycles, highlighting its robustness and potential for industrial applications. researchgate.netx-mol.com
The palygorskite-anchored palladium complex, PGS–APTES–Pd(OAc)₂, also exhibits excellent reusability. rsc.orgthieme-connect.com In the Suzuki coupling reaction of DHPM-sulfonates and phenylboronic acid, the catalyst was successfully reused multiple times without a significant loss of its catalytic activity. rsc.org After each reaction cycle, the solid catalyst can be separated by centrifugation, washed, dried, and then reused in the next run. rsc.org
The recyclability of a heterogeneous acid-base ZnFe₂O₄-catalyzed synthesis of pyrano[2,3-d]pyrimidine derivatives has also been demonstrated, with the catalyst being reused for up to four consecutive times without a significant loss of activity. acs.org Similarly, a silica-coated magnetite nanoparticle-based catalyst was recovered and reused for six runs. acs.org
The table below illustrates the reusability of the [CuAPPA·2H₂O]n catalyst in the Suzuki coupling of iodobenzene and phenylboronic acid.
| Run | Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
Applications in Medicinal Chemistry Research Preclinical Focus
Enzyme and Receptor Modulators Based on 2-(Pyrimidin-2-yl)pyrimidin-5-amine
Cyclin-Dependent Kinase (CDK) Inhibition
The 2-aminopyrimidine (B69317) core is a well-established pharmacophore for the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a significant target for oncology drug discovery.
Preclinical research has identified several classes of 2-aminopyrimidine derivatives with potent CDK inhibitory activity. For instance, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a potent class of CDK2 inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with high potency and selectivity for CDK2 over other CDK isoforms like CDK1, 4, 6, 7, and 9. nih.gov One such compound, 17 , demonstrated a CDK2 IC50 of 0.29 nM and showed antitumor activity in in vivo models with CCNE1 amplification. nih.gov
Furthermore, novel 2-aminopyrimidine-based derivatives have been developed as dual inhibitors of both CDKs and histone deacetylases (HDAC). nih.gov Compound 8e emerged from these studies as a potent inhibitor of CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively. This dual-action compound exhibited significant antitumor potency in a xenograft model. nih.gov The pyrido[2,3-d]pyrimidin-7-one template, often incorporating a 2-aminopyrimidine side chain, is recognized as a privileged structure for targeting CDK4. researchgate.net
| Compound | Target | IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 17 | CDK2 | 0.29 | Highly potent and selective CDK2 inhibitor with in vivo antitumor activity. | nih.gov |
| Compound 8e | CDK9/HDAC1 | 88.4 (CDK9), 168.9 (HDAC1) | Potent dual inhibitor with significant in vivo antitumor potency. | nih.gov |
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are integral to the immune response and hematopoiesis. Consequently, JAK inhibitors are of significant interest for treating myeloproliferative neoplasms and inflammatory diseases. The 2-aminopyrimidine scaffold has been successfully employed to generate selective JAK inhibitors.
A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were developed as selective JAK2 inhibitors. nih.govresearchgate.net The lead compound from this series, 13ac , demonstrated excellent potency against JAK2 kinase with an IC50 of 3 nM and showed significant tumor growth inhibition in a xenograft model. nih.gov Another series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives also yielded a potent and selective JAK2 inhibitor, compound A8 , with a JAK2 IC50 of 5 nM and good selectivity over other JAK isoforms. nih.gov Additionally, 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives have been explored as JAK inhibitors, with compound 7j showing strong inhibition of all four JAK isoforms and favorable pharmacokinetic properties. researchgate.net
| Compound | Target | IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 13ac | JAK2 | 3 | Excellent potency and significant in vivo antitumor efficacy. | nih.gov |
| Compound A8 | JAK2 | 5 | Potent and selective with good metabolic stability. | nih.gov |
| Compound 7j | pan-JAK | Potent | Strong inhibition of all JAK isoforms with favorable pharmacokinetics. | researchgate.net |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides, cAMP and cGMP. mdpi.com Inhibition of these enzymes has therapeutic potential in a wide range of diseases, including cardiovascular and inflammatory disorders. nih.gov
The 2-aminopyrimidine framework has been incorporated into molecules targeting various PDE isoforms. For instance, modifications of a 2-phenyl-4-anilino-quinazoline led to the discovery of potent and selective inhibitors of cyclic GMP phosphodiesterase (PDE5). nih.gov Specifically, 6-substituted 2-(imidazol-1-yl)-quinazolines were found to be 1000 times more potent than the well-known inhibitor zaprinast. nih.gov In another study, 1-(2-(2,2,2-trifluoroethoxy)ethyl-1H-pyrazolo[4,3-d]pyrimidines were developed as potent PDE5 inhibitors. researchgate.net
Histamine (B1213489) H4 Receptor (H4R) Antagonism
The histamine H4 receptor (H4R) is primarily expressed on cells of the immune system and is implicated in inflammatory and allergic responses. imrpress.com Antagonists of the H4R are being investigated for the treatment of conditions such as asthma, dermatitis, and pruritus. nih.govfrontiersin.org
Several series of 2-aminopyrimidine derivatives have been reported as potent H4R antagonists. Rigidified 2-aminopyrimidines have shown good in vitro potency in both functional and binding assays. nih.gov A notable example is JNJ-39758979, [(R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine], a potent and selective H4R antagonist with a Ki of 12.5 nM at the human receptor. nih.gov This compound demonstrated dose-dependent activity in preclinical models of asthma and dermatitis. nih.gov
| Compound | Target | Ki (nM) | Key Findings | Reference |
|---|---|---|---|---|
| JNJ-39758979 | Histamine H4 Receptor | 12.5 | Potent and selective antagonist with in vivo activity in models of asthma and dermatitis. | nih.gov |
IKur Current Blocker Research
The ultra-rapidly activating delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the atria of the heart. Blockers of this current are being investigated as potential treatments for atrial fibrillation.
A series of phenylquinazoline inhibitors of Kv1.5 have been developed, with 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine identified as a potent IKur current blocker. nih.gov This compound showed selectivity against other ion channels such as hERG, sodium, and calcium channels and had a favorable preclinical pharmacokinetic profile. acs.orgresearchgate.net However, it also demonstrated an unacceptable level of brain penetration. acs.orgresearchgate.net Subsequent optimization efforts focused on reducing brain penetration while maintaining potency, leading to the identification of a clinical candidate. acs.orgresearchgate.net
Adenosine (B11128) Receptor Modulation
Adenosine receptors, which are G protein-coupled receptors, are involved in a multitude of physiological processes and are attractive targets for therapeutic intervention in various diseases. nih.gov
The pyrazolo-triazolo-pyrimidine scaffold has been identified as a versatile template for the development of antagonists for human adenosine receptors. nih.gov By modifying the substitution pattern, compounds with varying affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) have been synthesized. nih.gov Additionally, 4-arylthieno[3,2-d]pyrimidines have been developed as potent and selective antagonists of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease. manchester.ac.uk
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to enhance its desired pharmacological properties while minimizing undesirable ones. For derivatives of the this compound scaffold, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic profiles. patsnap.com This iterative process involves designing, synthesizing, and testing new analogues to build a comprehensive understanding of the chemical features essential for biological activity. youtube.com
Researchers have systematically modified several positions on the pyrimidine (B1678525) rings and the linking amine group. For instance, studies on related 2-aminopyrimidine series have shown that substitutions at the 4, 5, and 6 positions of the pyrimidine ring significantly influence biological activity. nih.gov In one study, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to a substantial increase in potency for the target receptor. nih.gov Similarly, the introduction of a methyl group to the 5-position of a different pyrimidine-based compound resulted in a two-fold increase in inhibitory potency. acs.org
Lead optimization is the process that refines promising "hit" compounds identified from initial screenings into viable preclinical candidates. danaher.comresearchgate.net This involves improving characteristics such as metabolic stability, solubility, and target selectivity. danaher.com For the bipyrimidine scaffold, optimization efforts have focused on generating analogues with improved efficacy in various disease models. This is achieved by creating libraries of related compounds where different functional groups are systematically introduced to probe the interaction with the biological target. vichemchemie.com The goal is to develop a lead compound with a well-defined SAR profile, demonstrating a clear correlation between structural changes and biological effects. researchgate.net
Table 1: Summary of Key Structure-Activity Relationships for Pyrimidine Derivatives This table is a generalized representation based on findings from various pyrimidine derivative studies.
| Modification Site | Structural Change | Observed Effect on Activity | Reference |
|---|---|---|---|
| Pyrimidine C5-Position | Addition of a methyl group | ~2-fold increase in potency | acs.org |
| Pyrimidine C6-Position | Replacement of tert-butyl with aromatic moieties | Increased potency | nih.gov |
| Benzylidene Portion | Presence of electron-withdrawing groups (e.g., -Cl, -Br) | Improved antimicrobial activity | nih.gov |
Investigational Biological Activities in Preclinical Models
Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix, leading to organ damage. nih.gov Derivatives of the 2-(pyridin-2-yl) pyrimidine scaffold have been synthesized and evaluated for their potential to combat fibrosis in preclinical settings. mdpi.comresearchgate.netnih.gov
In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were tested for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. mdpi.comnih.gov Several compounds demonstrated superior activity compared to the standard anti-fibrotic drug Pirfenidone. mdpi.comresearchgate.net Notably, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , exhibited the most potent anti-fibrotic effects with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. mdpi.comnih.gov Further in vitro analysis confirmed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline, a key component of collagen, in the cell culture medium. mdpi.comresearchgate.netnih.gov These findings suggest that such derivatives could be promising candidates for the development of new anti-fibrotic drugs. nih.gov
Table 2: Anti-Fibrotic Activity of Lead 2-(Pyridin-2-yl) Pyrimidine Derivatives
| Compound | Structure | Anti-Fibrotic Activity (IC₅₀ in HSC-T6 cells) | Reference |
|---|---|---|---|
| 12m | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 µM | mdpi.comnih.gov |
| 12q | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 µM | mdpi.comnih.gov |
The pyrimidine core is found in numerous anticancer agents, and derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. nih.gov A particularly novel mechanism of action under investigation is methuosis, a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govresearchgate.net
A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent compounds that induce methuosis. nih.govtandfonline.com The lead compound, designated 12A , was found to be a selective methuosis inducer, showing high pan-cytotoxicity against a range of cancer cell lines while being significantly less toxic to normal human cells. nih.govtandfonline.com This selectivity for cancer cells is a highly desirable trait for a potential therapeutic agent.
Other pyrimidine derivatives have demonstrated cytotoxicity through different mechanisms. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated against four cancer cell lines (MCF-7, HeLa, HepG2, and A549). rsc.org One derivative, compound 7b , showed potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC₅₀ values of 0.48 µM and 0.74 µM, respectively, while exhibiting substantially lower cytotoxicity to normal human hepatocyte cells. rsc.org
Table 3: Cytotoxicity of Selected Pyrimidine Derivatives in Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | Cytotoxicity (IC₅₀) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| 12A | Various Cancer Cells | High pan-cytotoxicity | Methuosis Induction | nih.govtandfonline.com |
| Compound 7b | MCF-7 (Breast) | 0.48 µM | Apoptosis, Cell Cycle Arrest | rsc.org |
| Compound 7b | HeLa (Cervical) | 0.74 µM | Apoptosis, Cell Cycle Arrest | rsc.org |
| Compound XIX | SW480 (Colon) | 11.08 µM | Apoptosis, G2/M Arrest | nih.gov |
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. mdpi.com The 2-aminopyrimidine structure is a key component in compounds showing a wide range of antimicrobial activities. ijpsjournal.com Research has explored the efficacy of these derivatives against both bacteria and fungi.
In one study, a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives were synthesized and tested. nih.gov The results showed significant activity against various bacterial and fungal strains. For instance, compound 2 was highly potent against E. coli (MIC = 0.91 µM/ml), while compound 10 was most effective against P. aeruginosa (MIC = 0.77 µM/ml). nih.gov Another investigation into novel 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, inspired by natural products, identified compounds with potent and selective activity against E. coli. nih.govCompound 11 , a 2-(5-fluoropyrimidinyl)pyridazinone, had a minimum inhibitory concentration (MIC) of 2 µg/mL against this bacterium. nih.gov These studies highlight the potential of the bipyrimidine scaffold as a foundation for developing new antimicrobial drugs. nih.govnih.gov
Table 4: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives Against Select Microbes
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 2 | Escherichia coli | 0.91 µM/ml | nih.gov |
| Compound 5 | Bacillus subtilis | 0.96 µM/ml | nih.gov |
| Compound 10 | Pseudomonas aeruginosa | 0.77 µM/ml | nih.gov |
| Compound 11 | Escherichia coli | 2 µg/mL | nih.gov |
Chronic inflammation is a key factor in many diseases, and researchers are continually seeking new anti-inflammatory agents. nih.govmdpi.com Pyrimidine derivatives have been investigated for their anti-inflammatory and pain-reducing (antinociceptive) properties, often through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. rsc.org
In an optimization campaign of 2-aminopyrimidine derivatives, compound 4 (4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile) was identified as a potent ligand for the histamine H4 receptor. nih.gov This compound was subsequently shown to be active as an anti-inflammatory agent in an animal model and also demonstrated antinociceptive activity in a pain model, supporting the therapeutic potential of targeting this receptor in pain and inflammation. nih.gov Other studies have reported on pyrimidine derivatives that potently inhibit COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib. rsc.org These preclinical findings in animal models provide a strong basis for the further development of pyrimidine-based compounds as anti-inflammatory and analgesic drugs.
Mechanistic Studies of Biological Action (Molecular and Cellular Level)
Understanding the molecular and cellular mechanisms by which a compound exerts its biological effects is critical for its development as a drug. For this compound derivatives, mechanistic studies have begun to unravel the complex pathways they modulate.
In the context of anticancer activity, the methuosis-inducing compound 12A has been shown to trigger the formation of vacuoles derived from macropinosomes, not autophagosomes. nih.govtandfonline.com The signaling pathway involved in this process was identified as the MAPK/JNK pathway, which was activated in cancer cells upon treatment with the compound. nih.gov Other anticancer pyrimidine derivatives operate through different mechanisms. Compound 7b , for example, was found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of key apoptosis-regulating proteins like Bax and Bcl-2. rsc.org Furthermore, this compound was shown to simultaneously suppress two critical cancer cell survival pathways: RAS/Raf/MEK/ERK and PI3K/AKT/mTOR. rsc.org
The anti-fibrotic mechanism of some 2-(pyridin-2-yl) pyrimidine derivatives has been linked to the inhibition of collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis. nih.gov The anti-inflammatory action of many pyrimidine compounds is generally associated with the inhibition of COX enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE₂), a key mediator of inflammation. rsc.org These diverse mechanistic findings underscore the versatility of the bipyrimidine scaffold in interacting with a variety of important cellular targets and pathways. mdpi.com
Prodrug Design and Metabolism Studies
While specific preclinical studies on the prodrug design and metabolism of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a primary aromatic amine on a bipyrimidine scaffold, allows for a rational discussion of potential prodrug strategies and metabolic pathways based on established principles for analogous compounds. Such studies are crucial in preclinical development to optimize the pharmacokinetic profile of a new chemical entity.
Prodrug Design
The primary amine group of this compound is a key target for prodrug modification. The main objectives of creating a prodrug for this compound would likely be to enhance its aqueous solubility, improve its permeability across biological membranes, or to achieve targeted delivery. A common approach for masking amine functionalities is through the formation of bioreversible amide or carbamate (B1207046) linkages. nih.gov
These prodrugs are designed to be inactive and to undergo enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com The choice of the pro-moiety can significantly influence the physicochemical properties of the resulting prodrug, such as its lipophilicity and susceptibility to enzymatic cleavage. ump.edu.pl For instance, the conjugation of amino acids can improve solubility and potentially target amino acid transporters. researchgate.net
Below is a hypothetical data table illustrating potential prodrugs of this compound and their intended advantages.
Table 1: Hypothetical Prodrugs of this compound
| Prodrug | Pro-moiety | Linkage | Potential Advantage | Probable Cleavage Enzyme |
|---|---|---|---|---|
| N-Acetyl-2-(pyrimidin-2-yl)pyrimidin-5-amine | Acetyl | Amide | Increased lipophilicity, potentially enhanced membrane permeability | Amidase, Carboxylesterases researchgate.netnih.gov |
| Ethyl N-[2-(pyrimidin-2-yl)pyrimidin-5-yl]carbamate | Ethoxycarbonyl | Carbamate | Modulation of physicochemical properties for improved oral absorption | Carboxylesterases |
| L-Valyl-2-(pyrimidin-2-yl)pyrimidin-5-amide | L-Valine | Amide | Increased aqueous solubility, potential for active transport via peptide transporters (e.g., PepT1) | Peptidases, Amidases |
| N-(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl-2-(pyrimidin-2-yl)pyrimidin-5-amine | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl | Alkyl carbamate | Enhanced bioavailability through enzymatic release mechanism | Esterases researchgate.net |
The successful application of these strategies would depend on the rate of conversion to the parent compound. An ideal prodrug would exhibit sufficient stability in the gastrointestinal tract and systemic circulation to reach its target, followed by efficient cleavage to release the active this compound. eurekaselect.com
Metabolism Studies
The metabolic fate of this compound in a preclinical setting would likely be investigated using in vitro systems, such as liver microsomes or hepatocytes, and in vivo animal models. nih.gov The bipyrimidine core and the primary amine suggest several potential metabolic pathways.
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is expected to be a major route of biotransformation. nih.gov Oxidation of the pyrimidine rings could lead to the formation of hydroxylated metabolites. wikipedia.org The specific CYP isoforms involved would need to be identified to predict potential drug-drug interactions. sigmaaldrich.com
Phase II metabolism would likely involve the conjugation of the primary amine or any newly formed hydroxyl groups with endogenous molecules to facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.
The following table outlines the plausible metabolic transformations for this compound.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Consequence |
|---|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Hydroxylated this compound | Increased polarity, potential for further conjugation |
| N-Acetylation | N-acetyltransferases (NATs) | N-Acetyl-2-(pyrimidin-2-yl)pyrimidin-5-amine | Often leads to deactivation and enhanced excretion |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-(Pyrimidin-2-yl)pyrimidin-5-yl-glucuronide | Highly water-soluble conjugate, readily excreted in urine or bile |
| Sulfation | Sulfotransferases (SULTs) | Sulfo-conjugate of this compound | Increased water solubility, facilitates elimination |
Understanding these metabolic pathways is essential for characterizing the pharmacokinetic profile and ensuring that any major metabolites are identified and assessed for their own pharmacological activity and potential toxicity. nih.gov Stable isotope-labeled versions of the compound could also be synthesized to aid in the tracking and identification of metabolites in complex biological matrices. acs.org
Applications in Advanced Materials Science
Design of Non-Linear Optical (NLO) Chromophores
The quest for advanced materials with significant non-linear optical (NLO) properties is driven by their potential applications in optical data processing, telecommunications, and photonics. Pyrimidine (B1678525) derivatives, in general, are recognized for their potential in creating NLO materials due to the π-deficient and electron-withdrawing nature of the pyrimidine core, which is ideal for constructing push-pull molecules that influence luminescence and NLO response. rsc.orgrsc.org The structure of 2-(Pyrimidin-2-yl)pyrimidin-5-amine, featuring two linked pyrimidine rings, one of which is functionalized with an amino group, provides a foundational framework for the design of potent NLO chromophores.
The core principle behind the NLO activity in such molecules is the intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the amino group (-NH2) acts as the electron donor, while the bipyrimidine core serves as the electron acceptor. The efficiency of this charge transfer, and consequently the magnitude of the NLO response (often quantified by the first hyperpolarizability, β), can be fine-tuned through strategic molecular engineering.
Research on related bipyrimidine-based chromophores has demonstrated that the NLO properties can be significantly enhanced. nih.gov For instance, studies on chromophores with alkoxystyryl donor groups connected to 2,2'-bipyrimidine (B1330215) rings have shown strong second and third harmonic generation. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the NLO properties of new molecular designs. rsc.orgnih.gov For instance, DFT calculations on various pyrimidine derivatives have shown a correlation between the molecular structure and the predicted hyperpolarizability values. nih.gov
While specific experimental data for the NLO properties of this compound is not extensively documented in publicly available literature, the established principles from related compounds provide a clear roadmap for its application. The amino group can be further functionalized, and the π-conjugated system can be extended to optimize the ICT process and enhance the NLO response.
Table 1: Calculated NLO Properties of a Related Pyrimidine Derivative
| Property | Value | Reference |
| First Hyperpolarizability (β) | High (specific value dependent on computational method) | rsc.org |
| Third-Order Susceptibility (χ(3)) | Superior to known chalcone (B49325) derivatives | rsc.org |
This table presents data for a related pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, to illustrate the potential NLO properties.
Integration into Functional Organic Materials
The structural rigidity and the presence of multiple nitrogen atoms for coordination make this compound an excellent candidate for incorporation into various functional organic materials. These materials include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers, where the specific properties of the bipyrimidine unit can be translated into macroscopic material functions.
A significant application lies in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. A study on the closely related isomer, 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine, demonstrated its use in forming a novel, heterogeneous, and recyclable copper-based MOF, [CuAPPA·2H2O]n. researchgate.net This MOF exhibited excellent catalytic activity in Suzuki coupling reactions for the synthesis of biaryl derivatives. researchgate.net The research highlighted the role of the bipyrimidine amine ligand in creating a stable and catalytically active framework. researchgate.net Given the structural similarity, this compound is expected to be a highly effective ligand for the synthesis of new MOFs with potential applications in catalysis, gas storage, and separation.
Covalent Organic Frameworks (COFs) represent another promising area. COFs are crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. The amine functionality of this compound allows it to be used as a monomer in the synthesis of imine-linked or other types of COFs. By carefully selecting the co-monomers, it is possible to create COFs with tailored pore sizes and functionalities. For example, the incorporation of bipyridine units into COFs has been shown to create ordered docking sites within the framework's channels, which can be used for subsequent chemical modifications or for creating specific binding sites. rsc.org
Furthermore, this compound can be integrated into the backbone or as a pendant group in functional polymers . This can impart specific properties to the polymer, such as thermal stability, photoluminescence, or metal-ion coordination capabilities. The development of such polymers opens up possibilities for applications in sensors, light-emitting diodes (LEDs), and smart coatings.
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Role of the Compound | Resulting Material Properties | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Organic Ligand | High porosity, catalytic activity, thermal stability | Catalysis, Gas Storage, Separation |
| Covalent Organic Frameworks (COFs) | Monomer | Ordered porosity, tunable functionality | Gas Separation, Heterogeneous Catalysis, Sensing |
| Functional Polymers | Monomer or Pendant Group | Enhanced thermal stability, photoluminescence, metal-ion chelation | Sensors, Organic Light-Emitting Diodes (OLEDs), Smart Coatings |
Future Research Directions and Unexplored Potential of 2 Pyrimidin 2 Yl Pyrimidin 5 Amine
Emerging Synthetic Methodologies
While classical condensation reactions provide a basis for pyrimidine (B1678525) synthesis, future research will likely focus on more advanced and sustainable methods to construct and diversify the 2-(pyrimidin-2-yl)pyrimidin-5-amine core. tubitak.gov.trijsat.orgjchemrev.comresearchgate.net
Key Emerging Strategies:
Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route to complex molecules by combining three or more starting materials in a single step, which is beneficial for creating libraries of derivatives. mdpi.com Strategies analogous to the Biginelli reaction, which is used to synthesize related dihydropyrimidones, could be adapted. mdpi.com
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical approach to modify the pyrimidine rings without the need for pre-functionalized substrates. This allows for late-stage diversification, a valuable tool in drug discovery. researchgate.net
Advanced Cross-Coupling Reactions: Modern cross-coupling techniques, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are crucial for building the bipyrimidine linkage and introducing a variety of substituents. mdpi.commdpi.com The use of specialized palladium or nickel catalysts can improve yields and functional group tolerance, enabling the synthesis of highly tailored derivatives. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. ijsat.orgmdpi.com Microwave-assisted synthesis, in particular, has been shown to be effective for producing 2,4,6-triarylpyrimidines in solvent-free conditions. mdpi.com
Advanced Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives requires a suite of advanced characterization methods beyond routine spectroscopy.
Single-Crystal X-ray Diffraction (SXRD): This remains the definitive method for elucidating the three-dimensional atomic arrangement of crystalline derivatives. chalcogen.roscispace.com SXRD is indispensable for confirming molecular geometry, and tautomeric forms, and, crucially, for analyzing the intricate networks of intermolecular interactions, such as hydrogen bonding, that dictate supramolecular assembly. scispace.comresearchgate.net
Advanced Spectroscopic and Thermal Analysis: Techniques such as 2D NMR (COSY, HETCOR) are vital for unambiguous assignment of complex structures. epa.gov For material applications, methods like Powder X-ray Diffraction (PXRD) confirm crystallinity, while thermal analysis (TGA/DSC) provides insights into the stability and phase transitions of new materials derived from the scaffold. chalcogen.ro
Techniques for Studying Excited States: For photophysical applications, time-resolved fluorescence spectroscopy can be used to monitor the dynamics of excited states, providing data on lifetimes and relaxation processes, which is crucial for designing luminescent materials or photosensitizers. researchgate.net
Novel Computational Paradigms
In silico methods are becoming indispensable for predicting molecular properties and guiding experimental design, saving significant time and resources.
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure of the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, electronic transitions, and potential as an optoelectronic material. mdpi.com DFT can also be used to predict the stability of different conformers and tautomers. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with other entities, such as biological macromolecules or solvent molecules, over time. acs.orgmdpi.com This is particularly valuable in drug design to assess the stability of a ligand within a protein's binding pocket. nih.govacs.org
Integrated Computational Approaches: A combination of ligand-based virtual screening (LBVS), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can rapidly screen virtual libraries of derivatives for drug-like properties and potential biological targets. nih.govresearchgate.net This integrated approach helps prioritize synthetic targets with the highest probability of success. nih.govscispace.com
Exploration of New Catalytic Systems
The 2,2'-bipyrimidine (B1330215) moiety within this compound makes it an excellent candidate as a bidentate ligand for coordinating with transition metals, opening avenues for creating novel catalysts.
The nitrogen-rich framework is well-suited for stabilizing metal ions, and research has already demonstrated that a related compound can be used to create a copper-based metal-organic framework ([CuAPPA·2H2O]n). This MOF serves as a new, heterogeneous, and recyclable catalyst for Suzuki cross-coupling reactions. Its performance was confirmed with various analytical techniques, and it showed good to excellent yields. The ability to recover and reuse the catalyst through simple filtration highlights its potential in sustainable chemistry.
Future research could expand on this by:
Exploring Different Metal Centers: Incorporating other transition metals like palladium, ruthenium, rhodium, or iridium could lead to catalysts for a wide range of organic transformations, including hydrogenations, oxidations, and other cross-coupling reactions. epa.govacs.orgacs.orgnih.gov
Tuning Ligand Properties: Synthesizing derivatives of this compound with different electronic and steric properties would allow for fine-tuning the catalytic activity and selectivity of the resulting metal complexes.
Developing Photoredox Catalysts: The bipyrimidine scaffold is a cornerstone of photoredox catalysis. rsc.org By creating ruthenium or iridium complexes, it may be possible to develop novel photocatalysts for visible-light-driven organic synthesis.
Diversification of Biomedical Applications Beyond Current Scope
While the direct biological activity of this compound is not extensively documented, its core structure is a "privileged scaffold" found in numerous bioactive compounds. researchgate.netnih.gov This suggests a vast and underexplored potential for developing new therapeutic agents.
| Potential Therapeutic Target | Rationale and Examples of Related Scaffolds |
| Kinase Inhibitors | The pyrimidine ring is a key component of many FDA-approved kinase inhibitors. Derivatives could be designed to target Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK4/6), or Janus Kinases (JNK) for applications in oncology and inflammatory diseases. nih.govnih.govnih.gov |
| Enzyme Inhibitors | The scaffold could be adapted to inhibit enzymes like Cholinesterases for Alzheimer's disease or to create anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. acs.org |
| Antimicrobial Agents | The pyrimidine nucleus is present in many antibacterial and antifungal drugs. Derivatives could be developed to combat resistant strains of pathogens. researchgate.netresearchgate.net |
| Antiviral Agents | Many antiviral medications are based on pyrimidine nucleoside analogues, indicating potential for designing new antiviral compounds. researchgate.net |
| Anti-Fibrotic Agents | Novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activity by inhibiting collagen expression, suggesting a pathway for developing treatments for fibrotic diseases. nih.gov |
Development of Supramolecular Assemblies for Targeted Applications
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. youtube.com The structure of this compound, with its hydrogen bond-donating amine group and multiple hydrogen bond-accepting nitrogen atoms, makes it an ideal building block for designing complex, self-assembling systems. nih.gov
Hydrogen-Bonded Networks: The molecule can form predictable hydrogen bonds (e.g., N-H···N), leading to the formation of dimers, one-dimensional chains, or two-dimensional sheets. nih.gov These interactions are fundamental to crystal engineering and designing materials with specific topologies.
Coordination Polymers and MOFs: As discussed in the catalysis section, the bipyrimidine unit can coordinate with metal ions to form extended metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and sensing, in addition to catalysis.
Anion Recognition: The electron-deficient nature of the pyrimidine rings could facilitate anion-π interactions, allowing derivatives to act as receptors or sensors for specific anions. acs.org
Combined Interactions: Research on similar scaffolds has shown that combining hydrogen bonding with other non-covalent forces, like halogen bonding, allows for the reliable construction of extended solid-state networks with predictable connectivity and dimensionality. nih.gov This multi-interaction approach offers a sophisticated strategy for creating functional supramolecular materials.
Q & A
Q. Basic
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 8.0–9.0 ppm for pyrimidine protons) and amine signals (δ 5.0–6.0 ppm) .
- HRMS : Verify molecular ion peaks matching the theoretical mass (C₈H₇N₅: 181.08 g/mol) .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Q. Advanced :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
- DSC/TGA : Assess thermal stability and decomposition pathways .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particulates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can QSAR models predict the bioactivity of this compound derivatives?
Q. Advanced
- Descriptor selection : Use MOE or similar software to calculate logP (lipophilicity), molar refractivity (SMR), and electronic parameters (HOMO/LUMO) .
- Model validation : Optimize correlation coefficients (r² > 0.85) and cross-validate with leave-one-out methods .
- Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity due to increased membrane permeability .
What crystallographic techniques resolve the compound’s molecular geometry?
Q. Advanced
- Single-crystal XRD : Grow crystals via slow evaporation (e.g., in DMSO/water) and collect data at 100 K. Refine using SHELXL with anisotropic displacement parameters .
- Twinned data handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···N) to explain packing stability .
What mechanistic insights exist for its role in kinase inhibition?
Q. Advanced
- ATP-binding competition : The pyrimidine core mimics adenine, binding to kinase ATP pockets. Substituents at the 5-position enhance selectivity (e.g., A₂A receptor antagonism) .
- Enzyme assays : Measure IC₅₀ values using fluorescence polarization or radiometric assays .
- Docking studies : Align the compound with kinase homology models (e.g., PDB 3QRI) to predict binding modes .
How do substituents influence the compound’s physicochemical properties?
Q. Advanced
- Lipophilicity : Fluorine or chloro substituents increase logP, enhancing blood-brain barrier penetration .
- Steric effects : Bulky groups (e.g., aryl) reduce enzymatic metabolism but may lower solubility .
- Electronic effects : Electron-deficient pyrimidines improve oxidative stability but may reduce nucleophilic reactivity .
What are its applications in medicinal chemistry?
Q. Advanced
- Antimicrobial agents : Derivatives inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ < 10 µM .
- Kinase inhibitors : Acts as a scaffold for selective A₂A receptor antagonists (e.g., SCH 412348) in Parkinson’s disease models .
- Anticancer candidates : Modulate apoptosis via p53/MDM2 interaction pathways in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
